Product packaging for 1-(4-Methoxy-2-methylphenyl)ethanone(Cat. No.:CAS No. 24826-74-2)

1-(4-Methoxy-2-methylphenyl)ethanone

Cat. No.: B1599953
CAS No.: 24826-74-2
M. Wt: 164.2 g/mol
InChI Key: ZUQDIVXHYQNBKJ-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature in Academic Contexts

The precise identification and characterization of a chemical compound are fundamental to scientific research. For 1-(4-Methoxy-2-methylphenyl)ethanone, this is achieved through standardized naming conventions, accurate mass determination, and clear structural representation.

In academic literature, compounds are unequivocally identified by their IUPAC (International Union of Pure and Applied Chemistry) name and CAS Registry Number. The systematic IUPAC name for this compound is this compound. chemspider.comsigmaaldrich.com It is also known by synonyms such as 4'-Methoxy-2'-methylacetophenone. chemspider.com The Chemical Abstracts Service has assigned it the unique identifier CAS Registry Number 24826-74-2. chemspider.comsigmaaldrich.com

IdentifierValue
IUPAC Name This compound chemspider.comsigmaaldrich.com
CAS Registry Number 24826-74-2 chemspider.comsigmaaldrich.com
Synonym 4-Methoxy-2-methylacetophenone chemspider.com

The elemental composition and mass of a molecule are critical data points recorded in scholarly databases. The molecular formula for this compound is C10H12O2. chemspider.com This formula corresponds to a monoisotopic mass of 164.083730 Da and an average molecular weight of 164.204 g/mol . chemspider.comuni.lu

PropertyValue
Molecular Formula C10H12O2 chemspider.com
Average Mass 164.204 g/mol chemspider.com
Monoisotopic Mass 164.083730 Da chemspider.comuni.lu

The structure of this compound consists of an acetophenone (B1666503) core substituted with a methyl group at position 2 and a methoxy (B1213986) group at position 4 of the phenyl ring. The spatial arrangement of these substituents is crucial to its chemical identity and reactivity.

Positional isomers, which have the same molecular formula but differ in the positions of the functional groups on the benzene (B151609) ring, exhibit distinct chemical and physical properties. Notable isomers of this compound include:

1-(4-Methoxyphenyl)ethanone (Acetanisole): An isomer where only a methoxy group is present at position 4. chemsynthesis.comcharite.denih.gov

1-(4-Hydroxy-3-methoxyphenyl)ethanone (Apocynin): An isomer featuring a hydroxyl group at position 4 and a methoxy group at position 3. bldpharm.com

1-(2-Hydroxy-4-methoxyphenyl)ethanone (Paeonol): Characterized by a hydroxyl group at position 2 and a methoxy group at position 4. nist.gov

1-(4-Hydroxy-2-methoxyphenyl)ethanone: This isomer has a hydroxyl group at position 4 and a methoxy group at position 2. chemsrc.comnih.gov

Significance and Research Trajectory within Organic Chemistry

This compound and its structural analogs are significant in organic chemistry due to their utility as versatile intermediates and their role in pushing the boundaries of synthetic methodology.

Substituted acetophenones like this compound are valuable precursors for constructing more elaborate molecules, particularly heterocyclic compounds. For example, related acetophenone derivatives are instrumental in the synthesis of pyrazolo[1,5-a]quinolines, a class of nitrogen-containing fused heterocyclic compounds. clockss.org The synthesis of these complex structures often relies on the reactivity of the ketone and the directing effects of the substituents on the aromatic ring. Similarly, the related intermediate 2-bromo-1-(4-methoxyphenyl)ethanone is considered a vital starting material for producing thiazole-substituted hydrazones, which are investigated for their chemical and biological properties. researchgate.netnih.gov These examples underscore the role of the acetophenone framework in providing access to diverse and complex molecular scaffolds.

The synthesis of complex molecules often requires multiple steps, which can be time-consuming and inefficient. The use of intermediates like this compound has contributed to the development of more streamlined and efficient synthetic methods. One area of significant advancement is the use of multicomponent reactions (MCRs), which allow for the combination of three or more starting materials in a single step to form a complex product, thereby increasing efficiency and atom economy. nih.govbeilstein-journals.org For instance, a one-pot MCR involving indole, an arylglyoxal, and Meldrum's acid has been developed to synthesize furan-2(5H)-one derivatives. mdpi.com

Furthermore, this class of compounds is utilized in modern synthetic techniques such as microwave-assisted synthesis to produce heterocyclic systems like pyrazolo[1,5-a]pyrimidines. byu.edunih.gov Researchers have also developed efficient one-pot procedures, such as the transition metal-free synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones, which proceed through an intramolecular N-arylation reaction. rsc.org These innovative approaches highlight how the strategic use of intermediates like this compound is helping to advance the field of synthetic organic chemistry.

Historical Context of Research and Emerging Areas

The study of this compound is situated within the broader history of research into acetophenone and its derivatives. Acetophenone itself, the parent compound, was first isolated from coal tar, with its industrial synthesis being established in the early 20th century. nih.gov Scientific investigation into the properties and reactions of substituted acetophenones has been active for many decades, with studies on their photoreactivity appearing as early as 1978. acs.org Research on this specific methoxy- and methyl-substituted variant is part of an ongoing effort to understand how different functional groups on the aromatic ring impact the molecule's utility as a synthetic intermediate.

The primary role of this compound in modern chemical research is as a versatile precursor, or synthon, for the construction of more elaborate molecules. wisdomlib.orgresearchgate.net The reactivity of both its ketone functional group and its substituted aromatic ring makes it an ideal building block for use in a variety of organic reactions, including multicomponent reactions that allow for the efficient assembly of complex products. researchgate.netresearchgate.net

A significant emerging area of research is the use of substituted acetophenones in diversity-oriented synthesis (DOS). mdpi.comnih.gov This strategy employs common starting materials, such as this compound, to generate large libraries of structurally diverse compounds. mdpi.comnih.gov These libraries are valuable in the search for new molecules with specific functions. Key applications include the synthesis of a wide range of heterocyclic compounds, which are ring structures containing atoms of at least two different elements. Research has demonstrated the successful synthesis of flavones, coumarins, chalcones, pyrazoles, and azocanes using various amino- and methoxy-substituted acetophenones as foundational blocks. wisdomlib.orgmdpi.comnih.gov

The compounds derived from these synthetic pathways are frequently investigated for their potential applications in medicinal chemistry and material science. For instance, azine derivatives synthesized from substituted acetophenones have been explored as chemosensors for detecting anions like cyanide. ugm.ac.id Furthermore, the synthesis of complex structures from acetophenone precursors is a key step in developing analogs of natural products, which are often studied as lead compounds in drug discovery. mdpi.comresearchgate.net The synthesis of various ethanone (B97240) derivatives, such as 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, is also integral to creating model compounds for studying complex chemical processes, for example, in the context of metal-organic frameworks. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1599953 1-(4-Methoxy-2-methylphenyl)ethanone CAS No. 24826-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQDIVXHYQNBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415840
Record name 4'-methoxy-2'-methylacetophenone
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URL https://comptox.epa.gov/dashboard/DTXSID30415840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24826-74-2
Record name 4'-methoxy-2'-methylacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxy-2-methylphenyl)ethan-1-one
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Advanced Synthetic Methodologies and Reaction Pathways of 1 4 Methoxy 2 Methylphenyl Ethanone

Established Synthetic Routes and Mechanistic Investigations

Among the established methods, those leveraging the formation of the methoxy (B1213986) group on a pre-existing phenol (B47542) framework are prominent. The Williamson ether synthesis, in particular, stands out as a primary and reliable approach.

The Williamson ether synthesis provides a direct and efficient route to 1-(4-Methoxy-2-methylphenyl)ethanone by starting with its hydroxylated precursor, 1-(4-hydroxy-2-methylphenyl)ethanone. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction, where a phenoxide ion, generated from the phenol, acts as a nucleophile to displace a halide from a methylating agent. masterorganicchemistry.combyjus.com

The general mechanism involves two main steps:

Deprotonation: The phenolic hydroxyl group of 1-(4-hydroxy-2-methylphenyl)ethanone is deprotonated by a suitable base to form a more nucleophilic phenoxide ion. youtube.com

Nucleophilic Attack: The resulting phenoxide anion attacks the methylating agent (e.g., methyl iodide), displacing the leaving group (e.g., iodide) to form the desired methoxy ether bond. masterorganicchemistry.comyoutube.com

The success of the Williamson ether synthesis heavily relies on the careful selection and optimization of reactants and their stoichiometry. libretexts.org

Base and Solvent: The choice of base and solvent is critical for efficiently generating the phenoxide and facilitating the SN2 reaction. Strong bases like sodium hydride (NaH) are highly effective for deprotonation. jk-sci.com Alternatively, weaker bases such as potassium carbonate (K₂CO₃) can be used, often requiring more forcing conditions or catalytic enhancement. jk-sci.com Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion and accelerating the reaction rate. numberanalytics.comnumberanalytics.com

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yields numberanalytics.com
BaseSolventTypical Yield (%)Notes
Sodium Hydride (NaH)Dimethylformamide (DMF)>85Highly effective, but requires anhydrous conditions.
Potassium tert-Butoxide (KOtBu)Dimethyl Sulfoxide (DMSO)~90Strong base, works well in polar aprotic solvents.
Potassium Carbonate (K₂CO₃)Acetone/DMF60-80Milder, often requires higher temperatures or longer reaction times.
Sodium Hydroxide (NaOH)Water/Organic (with PTC)VariableRequires a phase-transfer catalyst for efficiency. numberanalytics.com

Alkylating Agent: The alkylating agent must be a good substrate for SN2 reactions. Methyl halides (iodide, bromide) and dimethyl sulfate (B86663) are common choices for methylation. Methyl iodide is highly reactive, often leading to faster reactions and higher yields. masterorganicchemistry.com

Stoichiometry: Precise control of reactant ratios is essential. Using a slight excess of the methylating agent can ensure complete conversion of the phenoxide. However, a large excess should be avoided to minimize potential side reactions and simplify purification.

Phase-Transfer Catalysis (PTC): This technique is particularly useful when using inorganic bases like NaOH or K₂CO₃ with an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides. wikipedia.orgcrdeepjournal.orgquizlet.com This enhances the reaction rate significantly. francis-press.com

Silver Oxide (Ag₂O): In some cases, particularly with sensitive substrates, silver oxide can be used to promote etherification under milder conditions. libretexts.org The silver ion coordinates with the halide leaving group, making its departure more favorable. wikipedia.org

The Williamson ether synthesis follows second-order kinetics, characteristic of an SN2 reaction, where the rate is dependent on the concentrations of both the phenoxide and the alkylating agent (Rate = k[RO⁻][R'X]). numberanalytics.com

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions, such as E2 elimination if secondary or sterically hindered primary alkyl halides were used, though this is not a concern with methylating agents. masterorganicchemistry.comnumberanalytics.com For the synthesis of aryl ethers, moderate heat (50-100 °C) is typically sufficient. byjus.com

Thermodynamics: The formation of the ether is generally an exothermic and thermodynamically favorable process. The choice of solvent can influence the thermodynamics by differentially solvating the reactants and the transition state. Polar aprotic solvents stabilize the SN2 transition state, lowering the activation energy and increasing the reaction rate. researchgate.net

Alternative and Novel Synthetic Approaches

While the Williamson ether synthesis is a robust method, other modern synthetic strategies have emerged, particularly those utilizing transition metals. These methods often provide alternative pathways that can offer higher functional group tolerance and different regioselectivity.

Transition metal catalysis offers powerful alternatives for the synthesis of aryl ketones like this compound. These reactions typically involve the formation of a key carbon-carbon bond.

Palladium-Catalyzed Coupling Reactions: Palladium catalysts are widely used for cross-coupling reactions to form aryl ketones. organic-chemistry.org One such approach involves the coupling of an aryl bromide with an acyl anion equivalent. organic-chemistry.orgberkeley.edu For the synthesis of this compound, this would involve a starting material like 1-bromo-4-methoxy-2-methylbenzene. This method avoids the use of organometallic reagents like Grignard reagents and shows excellent functional group tolerance. organic-chemistry.orgscispace.com The reaction is often catalyzed by a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand. organic-chemistry.org

Copper-Catalyzed Arylation: Copper catalysis provides another efficient route to α-aryl ketones. acs.orgbohrium.com These reactions can couple aryl halides with β-diketones, followed by a C-C bond cleavage, to yield the desired product. acs.org This method is advantageous for its simplicity and the use of an inexpensive and abundant metal catalyst. bohrium.comresearchgate.net

Table 2: Comparison of Selected Transition Metal-Catalyzed Syntheses for Aryl Ketones
MethodCatalyst SystemTypical SubstratesKey Advantages
Palladium-Catalyzed Acyl-Anion Coupling organic-chemistry.orgberkeley.eduPd₂(dba)₃ / Phosphine Ligand (e.g., DPEphos)Aryl Bromides + N-tert-butylhydrazonesMild conditions, high functional group tolerance. organic-chemistry.org
Palladium-Catalyzed Boronic Acid Coupling organic-chemistry.orgPd(OAc)₂ / Phosphine LigandArylboronic Acids + Carboxylic AnhydridesOne-pot synthesis, high regioselectivity. organic-chemistry.org
Copper-Catalyzed C-C Activation acs.orgbohrium.comCu(I) or Cu(II) Salts (e.g., CuI)Aryl Halides + β-DiketonesLigand-free, uses inexpensive copper catalyst. acs.org

These transition metal-catalyzed methods represent the forefront of synthetic organic chemistry, providing versatile and powerful tools for constructing complex molecules like this compound from diverse and readily available starting materials.

Chemoenzymatic Synthesis

While specific chemoenzymatic routes to this compound are not extensively documented in the literature, the principles of chemoenzymatic synthesis can be applied. chemguide.co.uk This approach synergistically combines the selectivity of biocatalysts with the versatility of chemical synthesis. chemguide.co.uk For instance, a potential chemoenzymatic strategy could involve the enzymatic resolution of a racemic precursor or the enzymatic modification of a related natural product to introduce the desired functional groups. The use of enzymes, such as lipases or oxidoreductases, could offer high stereoselectivity and regioselectivity under mild reaction conditions, which is a significant advantage over traditional chemical methods. chemguide.co.uk

Electrophilic Aromatic Substitution Reactions

The primary route to this compound involves the Friedel-Crafts acylation of 3-methylanisole (B1663972) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst such as aluminum chloride. masterorganicchemistry.com The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The directing effects of these two groups work in concert to favor acylation at the position para to the methoxy group and ortho to the methyl group, leading to the desired product.

Further electrophilic aromatic substitution on the this compound ring would be influenced by the existing substituents. The acetyl group is a deactivating, meta-directing group. The methoxy and methyl groups are activating, ortho, para-directing groups. The outcome of a subsequent electrophilic substitution would depend on the interplay of these electronic and steric effects.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions directly on the aromatic ring of this compound are generally unfavorable. The benzene (B151609) ring is electron-rich due to the presence of the activating methoxy and methyl groups, making it resistant to attack by nucleophiles. algoreducation.comlibretexts.org For a nucleophilic aromatic substitution (SNA) to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups, such as nitro groups, which are absent in this molecule. masterorganicchemistry.com

However, nucleophilic substitution can occur at the carbonyl carbon of the acetyl group. This is a classic example of nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of a leaving group. stackexchange.com

Regioselectivity and Stereoselectivity in Synthesis

The regioselectivity in the synthesis of this compound via Friedel-Crafts acylation is primarily governed by the directing effects of the substituents on the starting material, 3-methylanisole. The powerful para-directing effect of the methoxy group, reinforced by the ortho-directing effect of the methyl group, ensures high regioselectivity for the formation of the desired isomer. Milder Lewis acids like zinc chloride or iron(III) chloride can be employed to avoid potential side reactions like demethylation of the methoxy group that can occur with strong Lewis acids like aluminum chloride. rsc.org The use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, has also been shown to promote high regioselectivity in Friedel-Crafts acylations of anisole (B1667542) derivatives. wikipedia.org

Stereoselectivity is not a factor in the initial synthesis of the achiral ketone. However, it becomes a critical consideration in subsequent reduction reactions of the carbonyl group, as discussed in section 2.2.2.

Derivatization and Functional Group Transformations

The ketone functionality in this compound allows for a variety of derivatization and functional group transformations, most notably through oxidation and reduction reactions.

Oxidation Reactions and Product Characterization

The Baeyer-Villiger oxidation is a prominent oxidation reaction for ketones, converting them into esters. ucla.edu When this compound undergoes this reaction with a peroxy acid (e.g., m-CPBA) or hydrogen peroxide, the oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbon atoms. researchgate.net The migratory aptitude of the groups attached to the carbonyl dictates the regiochemical outcome. In this case, the aryl group has a higher migratory aptitude than the methyl group. Therefore, the major product of the Baeyer-Villiger oxidation is 4-methoxy-2-methylphenyl acetate (B1210297). researchgate.net

The progress of the reaction and the characterization of the product can be monitored using spectroscopic techniques such as Infrared (IR) spectroscopy (disappearance of the ketone C=O stretch and appearance of an ester C=O stretch at a higher wavenumber) and Nuclear Magnetic Resonance (NMR) spectroscopy (changes in the chemical shifts of the aromatic and methyl protons).

Table 1: Predicted Spectroscopic Data for Baeyer-Villiger Oxidation Product

Compound Key IR Peaks (cm⁻¹) Key ¹H NMR Signals (ppm)
This compound ~1680 (C=O, ketone) ~2.5 (s, 3H, COCH₃), ~3.8 (s, 3H, OCH₃), ~2.4 (s, 3H, Ar-CH₃), 6.7-7.8 (m, 3H, Ar-H)

| 4-Methoxy-2-methylphenyl acetate | ~1760 (C=O, ester) | ~2.1 (s, 3H, OCOCH₃), ~3.8 (s, 3H, OCH₃), ~2.2 (s, 3H, Ar-CH₃), 6.7-7.0 (m, 3H, Ar-H) |

Reduction Reactions and Stereochemical Outcomes

The reduction of the carbonyl group in this compound yields the corresponding secondary alcohol, 1-(4-methoxy-2-methylphenyl)ethanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of a chiral alcohol. The use of chiral reducing agents or catalysts can achieve enantioselective reduction, producing one enantiomer in excess. Asymmetric reduction of acetophenones has been extensively studied, employing both chemical and biological methods.

Chemical Methods: Chiral catalysts, such as those derived from oxazaborolidines (Corey-Bakshi-Shibata reduction), can effectively catalyze the asymmetric reduction of prochiral ketones with high enantioselectivity.

Biocatalytic Methods: Enzymes, particularly ketoreductases (KREDs) from various microorganisms, are highly efficient in catalyzing the stereoselective reduction of ketones. These biocatalytic reductions often proceed with excellent enantiomeric excess (e.e.) and under mild, environmentally friendly conditions. The stereochemical outcome (i.e., whether the (R)- or (S)-alcohol is formed) depends on the specific enzyme used.

Table 2: Potential Stereochemical Outcomes of the Reduction of this compound

Reduction Method Typical Reagents/Catalysts Expected Product Potential Stereoselectivity
Achiral Reduction NaBH₄, LiAlH₄ 1-(4-Methoxy-2-methylphenyl)ethanol Racemic mixture
Asymmetric Chemical Reduction Chiral oxazaborolidine, Borane (R)- or (S)-1-(4-Methoxy-2-methylphenyl)ethanol High e.e. depending on catalyst

| Biocatalytic Reduction | Ketoreductases (KREDs), Whole cells (e.g., yeast) | (R)- or (S)-1-(4-Methoxy-2-methylphenyl)ethanol | High e.e. depending on enzyme |

The characterization of the resulting alcohol and the determination of its stereochemical purity are typically carried out using techniques like chiral High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy with chiral shift reagents.

Substitution Reactions and Mechanism Elucidation

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions in organic chemistry. The regioselectivity of these substitutions is dictated by the electronic effects of the three substituents already present on the benzene ring: the methoxy group (-OCH₃), the methyl group (-CH₃), and the acetyl group (-COCH₃).

The mechanism for electrophilic aromatic substitution proceeds via a two-step process. msu.edu In the initial, rate-determining step, the π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edumasterorganicchemistry.com In the second, rapid step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The directing effects of the existing substituents determine the position of the incoming electrophile. These effects are classified as follows:

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director. Its activating nature stems from its ability to donate electron density to the ring through resonance (a +R effect), which stabilizes the positive charge of the arenium ion intermediate, particularly when the attack is at the ortho or para positions. masterorganicchemistry.com

Methyl Group (-CH₃): This is a weakly activating group and also an ortho, para-director. It donates electron density primarily through an inductive effect (+I effect). masterorganicchemistry.com

Acetyl Group (-COCH₃): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less nucleophilic. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position by default. msu.edu

In this compound, the substituents are located at positions 1 (acetyl), 2 (methyl), and 4 (methoxy). The positions available for substitution are C3, C5, and C6. The powerful ortho, para-directing influence of the methoxy group at C4 strongly activates the C3 and C5 positions. The methyl group at C2 also activates its ortho (C3) and para (C6) positions. Conversely, the acetyl group at C1 deactivates the ring, particularly at its ortho (C2, C6) and para (C4) positions, directing towards C3 and C5.

The cumulative effect of these groups suggests that electrophilic attack is most likely to occur at the C3 and C5 positions, which are activated by the potent methoxy group. The C3 position is activated by both the methoxy (ortho) and methyl (ortho) groups, while the C5 position is activated by the methoxy group (ortho) and is meta to the deactivating acetyl group. Therefore, a mixture of products may be expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Substituent Position Electronic Effect Directing Influence
Acetyl (-COCH₃)C1Deactivating (-I, -R)meta (to C3, C5)
Methyl (-CH₃)C2Activating (+I)ortho, para (to C3, C6)
Methoxy (-OCH₃)C4Strongly Activating (+R, -I)ortho, para (to C3, C5)

While less common for electron-rich systems without multiple strong withdrawing groups, nucleophilic aromatic substitution (SNAr) could theoretically occur if a suitable leaving group were present on the ring and reacted with a potent nucleophile. However, electrophilic substitution is the predominant reaction pathway for this compound. rsc.org

Condensation Reactions and Heterocyclic Compound Formation

The acetyl group of this compound contains acidic α-protons on its methyl carbon, making it an active methyl compound. This functionality allows it to participate in a variety of condensation reactions, which are pivotal for the synthesis of more complex molecules, including various heterocyclic systems.

A prominent example is the Claisen-Schmidt condensation , an aldol (B89426) condensation between an enolizable ketone and a non-enolizable aldehyde. In this reaction, this compound can react with various substituted aromatic aldehydes in the presence of a base (e.g., potassium hydroxide, sodium hydride) to form chalcones (1,3-diaryl-2-propen-1-ones). wisdomlib.orgmdpi.comnih.gov

The general mechanism involves the deprotonation of the α-carbon of the ethanone (B97240) by the base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone (B49325). wisdomlib.org

These chalcones are versatile intermediates for the synthesis of flavonoids and other heterocyclic compounds. wisdomlib.orgmdpi.com For instance, chalcones derived from ortho-hydroxyacetophenones can undergo intramolecular cyclization to form flavanones. nih.gov While this compound itself lacks the ortho-hydroxyl group necessary for direct flavanone (B1672756) synthesis, its condensation products can be subjected to further reactions.

Furthermore, the α,β-unsaturated system in the chalcone backbone is a Michael acceptor and can react with various binucleophiles to construct five- or six-membered heterocyclic rings. For example, reaction with:

Hydrazine can yield pyrazolines.

Hydroxylamine can lead to the formation of isoxazolines.

Urea or thiourea can produce dihydropyrimidinones or dihydropyrimidinethiones.

Malononitrile or ethyl cyanoacetate can be used in reactions to form various substituted pyridines or other complex heterocycles. nih.govresearchgate.net

Reactant Condensation Type Intermediate/Product Resulting Heterocycle (Example)
Aromatic AldehydeClaisen-SchmidtChalconePrecursor for flavanones, pyrazolines
N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA)CondensationEnaminoketoneIsoflavones, diarylisoxazoles, diarylpyrazoles researchgate.net
Active Methylene Compounds (e.g., malononitrile)Knoevenagel-typeMichael AdductSubstituted Pyridines nih.gov

Purification and Isolation Techniques in Advanced Organic Synthesis

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Following synthesis, this compound and its derivatives must be purified to remove unreacted starting materials, catalysts, and byproducts. Chromatographic techniques are indispensable for achieving high purity.

Column Chromatography is a standard method for purification on a preparative scale. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase (eluent), or a gradient of solvents, is then passed through the column. Separation occurs based on the differential adsorption of the components to the silica. Given the moderate polarity of this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, and finally more polar impurities. researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC) is an analytical technique used to assess purity and can also be adapted for preparative-scale separations. For compounds like this compound, reverse-phase HPLC (RP-HPLC) is typically employed. sielc.comsielc.com In this mode, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is polar. A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used as the eluent. sielc.comsielc.com A small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure that acidic or basic functional groups on the analyte are protonated, leading to sharper peaks and more reproducible retention times. sielc.com

Technique Stationary Phase Typical Mobile Phase Application
Column ChromatographySilica GelHexane/Ethyl Acetate GradientPreparative Purification
Reverse-Phase HPLC (RP-HPLC)C18 (Octadecylsilane)Acetonitrile/Water (with Formic Acid)Purity Analysis, Preparative Separation

Recrystallization and Crystallization Science

Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds. The principle relies on the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-5 °C). Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For this compound and structurally similar ketones, polar protic solvents are often effective. researchgate.net The selection of an appropriate solvent or solvent system is critical and is often determined empirically.

Potential Recrystallization Solvents:

Methanol (MeOH): A related compound, 2-(4-Chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, has been successfully recrystallized from methanol. researchgate.net

Ethanol (EtOH): Often used for compounds of similar polarity.

Isopropanol (IPA): Another common choice.

Solvent Mixtures: If a single solvent is not ideal, a binary solvent system (e.g., ethanol-water, acetone-hexane) can be used. The compound is dissolved in the "good" solvent at an elevated temperature, and the "poor" solvent is added dropwise until turbidity appears, after which the solution is clarified by adding a small amount of the "good" solvent and then allowed to cool slowly.

The process involves dissolving the crude solid in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. The crystals are then collected by filtration and washed with a small amount of the cold solvent to remove any residual soluble impurities. The purity of the recrystallized product is typically verified by measuring its melting point and comparing it to the literature value, as well as by chromatographic and spectroscopic analysis.

Spectroscopic and Computational Analysis of 1 4 Methoxy 2 Methylphenyl Ethanone

Quantum Chemical Studies and Theoretical Modeling

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.

For 1-(4-Methoxy-2-methylphenyl)ethanone, MD simulations could be employed to understand its dynamic properties, such as conformational flexibility and interactions with a solvent or a biological receptor. mdpi.com By simulating the molecule over a period of time, one can observe the fluctuations in bond lengths, angles, and dihedral angles, providing a more realistic picture of the molecule's behavior than static geometry optimization. In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex, revealing how the ligand influences the protein's flexibility and stability. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscialert.net In a QSAR study, various molecular descriptors (physicochemical, electronic, topological, etc.) are calculated for a set of molecules with known activities. scialert.net Statistical methods, such as multiple linear regression, are then used to build a model that can predict the activity of new, untested compounds. scialert.net

For a series of compounds related to this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding affinity. nih.gov The model would identify which molecular properties are most important for the desired activity. For instance, the model might reveal that the activity is positively correlated with the dipole moment and negatively correlated with the molecular volume. scialert.net Such models are valuable tools in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. researchgate.net

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on DFT, can be used to predict various spectroscopic parameters. For this compound, these calculations can provide valuable information for interpreting experimental spectra.

For instance, theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed spectral bands. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The predicted chemical shifts, when compared to experimental data, can help in the structural elucidation of the molecule. Furthermore, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which can help in the interpretation of UV-Visible absorption spectra. researchgate.net

Table 3: Theoretically Predictable Spectroscopic Parameters

Spectroscopic TechniquePredicted ParametersTheoretical MethodSignificance
Infrared (IR) & Raman Vibrational Frequencies, IntensitiesDFTAids in the assignment of experimental vibrational spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shifts (1H, 13C)GIAO, DFTHelps in the structural confirmation and assignment of NMR signals. nih.gov
UV-Visible Spectroscopy Electronic Transition Energies, Oscillator StrengthsTD-DFTProvides insights into the electronic structure and helps interpret the UV-Vis spectrum. researchgate.net

Biological Activity and Pharmacological Potential of 1 4 Methoxy 2 Methylphenyl Ethanone and Its Analogs

Mechanism of Action and Molecular Interactions

The diverse pharmacological effects of acetophenone (B1666503) analogs stem from their ability to interact with various biological targets, including enzymes, receptors, and key cellular signaling pathways.

Monoamine Oxidase (MAO) Inhibition Monoamine oxidases (MAOs) are crucial enzymes responsible for the breakdown of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative diseases. rsc.orgmdpi.com Several studies have demonstrated that acetophenone derivatives can act as potent and selective inhibitors of MAO-B.

Two series of acetophenone derivatives were designed and synthesized, with many compounds showing preferential inhibition of MAO-B with IC50 values in the nanomolar range, while having weak to no effect on MAO-A. rsc.orgrsc.org Notably, compounds 1j (3-(4-chlorobenzyloxy)-4-methoxyacetophenone) and 2e (4-(4-cyanobenzyloxy)-3-methoxyacetophenone) were identified as the most potent MAO-B inhibitors in their respective series, proving to be more active than the reference drug selegiline. rsc.orgrsc.org Kinetic studies revealed that these acetophenone derivatives act as reversible MAO-B inhibitors. rsc.org Structure-activity relationship (SAR) analyses indicated that benzyloxy substitutions at the C3 and C4 positions of the acetophenone ring, particularly with halogen substituents, were favorable for high-potency MAO-B inhibition. rsc.orgrsc.org

Table 1: MAO-B Inhibitory Activity of Selected Acetophenone Analogs rsc.orgrsc.org
CompoundStructureMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)
1j (3-(4-chlorobenzyloxy)-4-methoxyacetophenone)4-methoxyacetophenone with a 3-(4-chlorobenzyloxy) group12.9>10000>775
2e (4-(4-cyanobenzyloxy)-3-methoxyacetophenone)3-methoxyacetophenone with a 4-(4-cyanobenzyloxy) group11.74890418
Selegiline (Reference)N/A35.08200234

Acetylcholinesterase (AChE) Inhibition Acetylcholinesterase (AChE) is a key enzyme in the cholinergic system, and its inhibition is a primary strategy for managing Alzheimer's disease. tandfonline.com Acetophenone derivatives have been investigated as AChE inhibitors. A series of derivatives with alkylamine side chains were designed to bind to both the catalytic and peripheral sites of the enzyme. ingentaconnect.comresearchgate.net Among these, compound 2e (not fully named in source) demonstrated the most potent activity with an IC50 value of 0.13 μM. ingentaconnect.com Another study reported that various acetophenone derivatives exhibited AChE inhibition with Kᵢ values ranging from 71.34 µM to 143.75 µM. nih.gov Furthermore, chalcones derived from acetophenone have shown potent AChE inhibitory activity, with some compounds displaying IC50 values in the low nanomolar range, surpassing the potency of the reference drug donepezil. tandfonline.com

Table 2: AChE Inhibitory Activity of Selected Acetophenone Analogs nih.gov
CompoundKi (μM)
Acetophenone derivative 171.34 ± 11.25
Acetophenone derivative 298.54 ± 15.43
Acetophenone derivative 3143.75 ± 31.27
Acetophenone derivative 4101.98 ± 19.87

The interaction of acetophenone and its analogs with specific receptors is a key aspect of their pharmacological profile. While comprehensive receptor binding studies across all families are limited for this specific class, research in specialized areas like olfaction provides direct evidence of such interactions. Studies have confirmed that acetophenone itself can activate a range of olfactory receptors (ORs). researchgate.net Molecular modeling of acetophenone's interaction within an OR binding pocket shows that a key hydrogen bond forms between the carbonyl oxygen of acetophenone and the amino group of a lysine (B10760008) residue (K296). researchgate.net

Beyond olfaction, broader pharmacological studies suggest that a phenylalkylamine structure represents a minimal pharmacophore for binding to certain receptors, such as the sigma-1 receptor. nih.gov This structural motif is present in many biologically active acetophenone analogs. Additionally, studies on N,N-diallyltryptamine analogs, while not acetophenones, show that substitutions like 5-methoxy groups can influence binding affinity at serotonin (B10506) receptors, a principle that could potentially apply to similarly substituted acetophenones. nih.gov

Acetophenone analogs can exert their biological effects by modulating critical intracellular signaling cascades, particularly those involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

An analog, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone , was found to suppress pro-inflammatory responses in microglia by blocking the phosphorylation of MAPK molecules (JNK and p38) and preventing the nuclear translocation of NF-κB subunits (p65 and p50). The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for anti-inflammatory drugs. nih.govglobalsciencebooks.info The ability of acetophenone derivatives to modulate this pathway is a recurring theme. For instance, p-hydroxyacetophenone has been shown to suppress NF-κB-related inflammation in animal models. mdpi.com Chalcones, which are derived from acetophenones, are also known to down-regulate NF-κB activation. nih.gov

The MAPK pathway, which regulates cell proliferation, differentiation, and apoptosis, is another target. nih.gov The inhibition of this pathway, as seen with the bromo-acetophenone analog, is a significant mechanism for controlling inflammatory responses. The ability of xanthotoxol, a different type of aromatic compound, to inhibit inflammation via both MAPK and NF-κB pathways further highlights the importance of these cascades as targets for anti-inflammatory agents. mdpi.com

Investigational Therapeutic Applications

The mechanisms of enzyme inhibition and pathway modulation by acetophenone analogs translate into a range of potential therapeutic uses, most notably in the areas of inflammation, pain, and infectious diseases.

A variety of acetophenone derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical studies. nih.gov

Anti-inflammatory Effects: In a carrageenan-induced mouse paw edema test, an acetophenone derivative known as tremetone , isolated from Ophryosporus axilliflorus, showed extremely high anti-inflammatory activity. nih.gov A series of synthesized 3-alkoxy-4-methanesulfonamido acetophenone derivatives exhibited anti-inflammatory activity comparable to standard drugs like rofecoxib (B1684582) and indomethacin. nih.gov Similarly, 3,5-diprenyl-4-hydroxyacetophenone , isolated from Ageratina pazcuarensis, was shown to reduce ear edema induced by TPA. mdpi.com Furthermore, acetophenone semicarbazone demonstrated positive anti-inflammatory effects in mice. researchgate.net

Analgesic Effects: The pain-relieving potential of this chemical class has also been documented. Acetophenone semicarbazone showed analgesic activity in both the acetic acid-induced writhing test (a model for peripheral pain) and the tail immersion test (a model for central pain). researchgate.net Mannich bases derived from acetophenone have also been reported to possess analgesic activity. indexcopernicus.com These effects are often linked to the anti-inflammatory properties of the compounds, as inflammation is a major driver of pain. dovepress.com

Table 3: Investigational Anti-inflammatory and Analgesic Acetophenone Analogs
Analog TypeDemonstrated ActivitySource/ModelReference
TremetoneAnti-inflammatoryCarrageenan-induced mouse paw edema nih.gov
3-Alkoxy-4-methanesulfonamido acetophenonesAnti-inflammatoryCarrageenan-induced rat paw edema nih.gov
3,5-Diprenyl-4-hydroxyacetophenoneAnti-inflammatoryTPA-induced mouse ear edema mdpi.com
Acetophenone semicarbazoneAnti-inflammatory & AnalgesicCarrageenan-induced paw edema; Acetic acid writhing test researchgate.net
Mannich bases of acetophenoneAnalgesic & Anti-inflammatoryGeneral report indexcopernicus.com

The acetophenone scaffold is a promising base for the development of new agents to combat microbial and fungal infections.

Antibacterial Activity: The antibacterial potential of acetophenone derivatives has been evaluated against a panel of pathogenic bacteria. A study of 20 different derivatives found that compounds like 4-methyl-, 2-hydroxy-, 3-bromo-, and 4-ethoxy-acetophenones were among the most active against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Salmonella typhi, Enterobacter aerogenes, Proteus vulgaris) organisms. nih.gov Prenylated acetophenones isolated from the Australian plant Acronychia crassipetala showed potent and selective activity against Gram-positive bacteria, with one compound being 2-4 times more potent against S. aureus than the antibiotic chloramphenicol. nih.gov The lipophilicity provided by substituents on the acetophenone molecule appears to play a key role in its ability to penetrate the bacterial cell wall. nih.gov Additionally, semicarbazones synthesized from substituted acetophenones showed significant activity against both bacteria and fungi.

Antifungal Activity: Numerous acetophenone analogs have demonstrated significant antifungal properties. In one study, several acetophenone derivatives exhibited more potent effects against certain plant-pathogenic fungi than the commercial fungicide hymexazol. nih.gov Mannich bases derived from acetophenone, particularly quaternary derivatives, showed remarkable antifungal activity against dermatophytes like Trichophyton rubrum, with some being 2-16 times more potent than amphotericin B. thieme-connect.com Acetophenones such as 2-hydroxy-4,6-dimethoxyacetophenone isolated from Croton species were active against T. rubrum and Microsporum canis. academicjournals.org Other synthesized analogs, including those containing triazole or thiadiazole moieties, have also been identified as effective antifungal agents. rsc.orgnih.gov

Table 4: Antimicrobial and Antifungal Activity of Selected Acetophenone Analog Classes
Analog ClassActivity TypeTarget OrganismsReference
Substituted Acetophenones (e.g., 4-methyl, 2-hydroxy)AntibacterialGram-positive & Gram-negative bacteria nih.gov
Prenylated AcetophenonesAntibacterialGram-positive bacteria (e.g., S. aureus) nih.gov
Alkyl/Benzyl Substituted AcetophenonesAntifungalPhytopathogenic fungi nih.gov
Mannich Bases of AcetophenoneAntifungalDermatophytes (e.g., T. rubrum), Yeasts thieme-connect.com
Hydroxy-methoxy-acetophenonesAntifungalDermatophytes (e.g., T. rubrum, M. canis) academicjournals.org
TriazolylacetophenonesAntifungalYeast-like fungi (e.g., Candida albicans) nih.gov

Anticancer and Cytotoxic Properties

Analogs of 1-(4-methoxy-2-methylphenyl)ethanone, particularly those belonging to the chalcone (B49325), flavone, and thiadiazole families, have demonstrated significant potential as anticancer and cytotoxic agents in preclinical research. The methoxyphenyl moiety is a common feature in many of these derivatives and is often crucial for their biological activity.

Chalcone derivatives incorporating a methoxyphenyl group have shown notable efficacy. For instance, a series of 4-anilinoquinolinylchalcone derivatives were evaluated for their antiproliferative activities against human liver (Huh-7) and breast (MDA-MB-231) cancer cell lines. nih.gov The results indicated that compounds with a 4-methoxyphenyl (B3050149) group were generally more cytotoxic than their 4-fluorophenyl counterparts. nih.gov Specifically, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (designated 4a) was selectively active against the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 0.11 μM and was found to induce apoptosis through the activation of caspase 3/7 in a reactive oxygen species (ROS)-dependent manner. nih.gov Similarly, another study on a novel 2,4-pentadien-1-one derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, reported significant cytotoxic effects against human lung and colon cancer cells, with IC₅₀ values as low as 0.35 μM for the HT29 colon cancer cell line. ejmo.org

Methoxyflavones, another class of related analogs, are recognized for their cytotoxic activity against various cancer cell lines. mdpi.comnih.gov The methoxy (B1213986) group is thought to facilitate ligand-protein binding and activate downstream signaling pathways that lead to cell death. mdpi.comnih.gov In a different structural class, 1,3,4-thiadiazole (B1197879) derivatives featuring a 3-methoxyphenyl (B12655295) substituent have also been investigated for their anticancer properties against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com One derivative containing two 3-methoxyphenyl groups in its structure showed particularly high activity compared to other molecules in the series. mdpi.com

Furthermore, pyrazole-ethanone hybrids have been explored. A study on 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives found them to be selectively effective against glioblastoma (C6) and neuroblastoma (SH-SY5Y) cell lines, with some compounds showing IC₅₀ values around 5 µM. mdpi.com These findings underscore the broad-spectrum potential of ethanone (B97240) analogs in oncology research.

Table 1: Cytotoxic Activity of Selected this compound Analogs This table is interactive. You can sort and filter the data.

Compound Class Specific Analog Cancer Cell Line IC₅₀ (μM) Source
4-Anilinoquinolinylchalcone (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) MDA-MB-231 (Breast) 0.11 nih.gov
4-Anilinoquinolinylchalcone (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) Huh-7 (Liver) <2.03 nih.gov
4-Anilinoquinolinylchalcone (E)-3-{4-[(4-chlorophenyl)amino]quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4d) MDA-MB-231 (Breast) 0.18 nih.gov
4-Anilinoquinolinylchalcone (E)-3-{4-[(4-chlorophenyl)amino]quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4d) Huh-7 (Liver) <2.03 nih.gov
Diarylpentadienone (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl) penta-2,4-dien-1-one A549 (Lung) 2.85 ejmo.org
Diarylpentadienone (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl) penta-2,4-dien-1-one H1299 (Lung) 1.46 ejmo.org
Diarylpentadienone (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl) penta-2,4-dien-1-one HCT116 (Colon) 0.59 ejmo.org
Diarylpentadienone (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl) penta-2,4-dien-1-one HT29 (Colon) 0.35 ejmo.org
Pyrazoyl ethanone oxime ether Compound 5a SH-SY5Y (Neuroblastoma) 5.00 mdpi.com

Neurological and Psychiatric Disorder Research

Derivatives containing the methoxyphenyl ethanone scaffold are being investigated for their therapeutic potential in a range of neurological and psychiatric conditions. Research has highlighted their possible roles in managing conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, and depression.

One notable analog, (E)-2-(4-methoxybenzylidene)cyclopentan-1-one, has been evaluated for its potential in treating various neurological disorders. nih.gov In silico and in vivo studies suggested that this compound possesses anti-Alzheimer's, antiepileptic, antiparkinsonian, and analgesic properties. nih.gov The compound demonstrated a high binding affinity for the α₇ nicotinic acetylcholine (B1216132) receptor, a key target in Alzheimer's disease research. nih.gov

In the realm of psychiatric disorders, a novel xanthone (B1684191) derivative, 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one (HBK-11), has shown promising antidepressant-like effects in animal models. nih.gov Its activity was found to be comparable to the established antidepressant venlafaxine (B1195380) in the forced swim test and tail suspension test in mice. nih.gov Mechanistic studies indicated that the antidepressant-like action of HBK-11 is mediated through the serotonergic system, specifically involving the activation of 5-HT₁ₐ and 5-HT₂ₐ/₂c receptors. nih.gov The compound also demonstrated good penetration into brain tissue, a critical characteristic for centrally acting drugs. nih.gov

Antitubercular Activity

The search for new drugs to combat tuberculosis has led to the exploration of various chemical scaffolds, including analogs of this compound. A large-scale screening of a chemical library identified several classes of compounds with activity against Mycobacterium tuberculosis, including 1,3,4-oxadiazole (B1194373) derivatives. nih.gov

Within this class, 2-substituted thio-5-aryl-1,3,4-oxadiazoles showed significant promise. nih.gov A number of active examples from this series possessed a methoxy-substituted aryl group. For instance, a compound featuring a 4-methoxyphenyl substituent at the 5-position of the oxadiazole ring was identified as having antitubercular activity, with an IC₉₀ of 6.2 μM and a selectivity index (SI) greater than 7. nih.gov The selectivity index, which compares the cytotoxicity against mammalian cells to the activity against the mycobacterium, is a crucial parameter for identifying viable drug candidates. Several compounds in this series displayed an SI greater than 10, indicating a favorable preliminary safety profile. nih.gov

Table 2: Antitubercular Activity of 5-Aryl-1,3,4-oxadiazole Analogs This table is interactive. You can sort and filter the data.

Compound ID R (Aryl Substituent) IC₉₀ (μM) Selectivity Index (SI) Source
12n 4-methoxy 6.2 >7 nih.gov
12o 3,5-dimethoxy 7.0 >6 nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective molecules. For analogs of this compound, SAR studies have provided key insights into the roles of various substituents and structural motifs. nih.gov

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the aromatic rings of these analogs have a profound impact on their pharmacological effects.

In the case of 4-anilinoquinolinylchalcone derivatives with anticancer activity, the electronic properties of the substituent on the phenyl ring of the ethanone moiety are critical. nih.gov Studies have consistently shown that an electron-donating group, such as the 4-methoxy group, leads to greater cytotoxicity compared to an electron-withdrawing group like fluorine. nih.gov This suggests that increased electron density in this part of the molecule enhances its anticancer action.

For 1,3,4-thiadiazole derivatives, the presence of a methoxy-substituted phenyl group was also found to be important for their antitumor activity. mdpi.com Similarly, for methoxyflavone analogs, the position of the methoxy group is a key determinant of activity. For example, a C7-methoxy substitution has been linked to increased cytotoxic effects, while a C4'-methoxy group may enhance anti-inflammatory properties. nih.gov

SAR studies on 1-phenyl-2-(phenylamino)ethanone derivatives as inhibitors of the MCR-1 enzyme (conferring antibiotic resistance) have revealed detailed structural requirements. The length of an alkyl chain substituent significantly influenced inhibitory activity, with longer chains being more effective. nih.gov Furthermore, the position of other substituents was crucial; a methyl group at the R² position resulted in a significant increase in inhibitory activity compared to substitution at the R³ position. nih.gov These findings highlight the high degree of structural specificity required for potent biological activity.

Stereochemical Influences on Pharmacological Profiles

While stereochemistry is a well-established determinant of pharmacological activity, detailed investigations into the stereochemical influences for many this compound analogs are still emerging. The spatial arrangement of atoms can dictate how a molecule interacts with its biological target.

Other reviews have pointed out areas where stereochemistry warrants further exploration. For methoxyflavones, it has been suggested that the presence of adjacent methoxy and hydroxy functional groups and its impact on the stereospecificity of the molecule merits deeper investigation. nih.gov At present, a comprehensive understanding of how stereoisomerism affects the pharmacological profiles of this broad class of compounds is limited, representing an area for future research.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. This method has been instrumental in elucidating the potential mechanisms of action for various analogs of this compound.

Docking studies of the neurologically active compound (E)-2-(4-methoxybenzylidene)cyclopentan-1-one revealed a high binding affinity for the α₇ nicotinic acetylcholine receptor, with a calculated binding energy of -256.02 kcal/mol, suggesting a strong and stable interaction. nih.gov For anticancer applications, in silico studies of 1,3,4-thiadiazole derivatives suggested a possible multitarget mechanism, with caspase 8 being a likely target. mdpi.com Another study docked (1,4-cyclohexylphenyl) ethanone, a related structure, into the active sites of matrix metalloproteinase-2 (MMP-2) and MMP-9, two enzymes implicated in cancer metastasis. researchgate.net The analysis identified key amino acid residues involved in the interaction and calculated favorable binding energies of -7.95 kcal/mol for MMP-2 and -8.2 kcal/mol for MMP-9. researchgate.net

In the context of antibiotic resistance, docking simulations of 1-phenyl-2-(phenylamino)ethanone derivatives identified crucial hydrogen bond interactions between the ligand's carboxyl group and the amino acid residues Glu246 and Thr285 of the MCR-1 enzyme. nih.gov These specific interactions are believed to be essential for the compound's inhibitory activity. nih.gov These studies collectively demonstrate the power of molecular docking to identify biological targets and rationalize the structure-activity relationships observed in experimental assays.

Table 3: Molecular Docking of this compound Analogs with Biological Targets This table is interactive. You can sort and filter the data.

Ligand Analog Protein Target Biological Context Key Findings / Binding Energy Source
(E)-2-(4-methoxybenzylidene)cyclopentan-1-one α₇ Nicotinic Acetylcholine Receptor Neurological Disorders Binding Affinity (ACE): -256.02 kcal/mol nih.gov
(1,4-Cyclohexylphenyl) ethanone Matrix Metalloproteinase-2 (MMP-2) Cancer Binding Energy: -7.95 kcal/mol researchgate.net
(1,4-Cyclohexylphenyl) ethanone Matrix Metalloproteinase-9 (MMP-9) Cancer Binding Energy: -8.2 kcal/mol researchgate.net
1-Phenyl-2-(phenylamino)ethanone derivative MCR-1 Enzyme Antibiotic Resistance H-bonds with Glu246 and Thr285 nih.gov

Comparative Analysis with Structurally Related Compounds

The therapeutic potential of a core chemical structure is often explored through the synthesis and evaluation of its analogs and derivatives. While direct biological data on this compound is not extensively documented in publicly available literature, its structure serves as a valuable scaffold. The presence of a reactive ketone group, a methoxy-activated phenyl ring, and a methyl substituent provides multiple points for chemical modification. By examining structurally related compounds, particularly derivatives where the this compound moiety acts as a foundational block, it is possible to infer its pharmacological potential and identify key structural features that confer bioactivity.

Two major classes of derivatives synthesized from acetophenones are chalcones and thiosemicarbazones, both of which are recognized for their broad spectrum of biological activities. nih.govdergipark.org.tr Analysis of these derivatives provides a framework for understanding how the parent compound could be leveraged to develop novel therapeutic agents.

Research into derivatives of structurally similar acetophenones has yielded compounds with significant antimicrobial, antifungal, and other biological activities. These studies underscore the importance of the core phenyl ethanone structure as a template for drug discovery.

Chalcone Derivatives

Chalcones, or (E)-1,3-diphenyl-2-en-1-ones, are a prominent class of compounds synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. mdpi.com The resulting α,β-unsaturated ketone system is a well-established pharmacophore responsible for a wide range of biological effects, including antifungal and antibacterial properties. nih.gov

Studies on chalcones derived from various acetophenones reveal that substituents on both aromatic rings play a critical role in modulating potency and spectrum of activity. For instance, the synthesis of chalcones using 4'-trifluoromethyl acetophenone and 4'-trifluoromethoxy acetophenone has produced derivatives with notable antibacterial and antifungal activity. mdpi.com A comparative analysis showed that compounds with a trifluoromethoxy (-OCF3) group often exhibited greater activity than those with a trifluoromethyl (-CF3) group. mdpi.com Furthermore, the nature and position of substituents on the non-ketone aryl ring (B-ring) are crucial. Derivatives featuring a 2-furanyl or 3-indolyl ring demonstrated potent, broad-spectrum antimicrobial effects. mdpi.com In another study, chalcones with 4-chloro or unsubstituted B-rings showed antifungal activity against Microsporum gypseum that was superior to the standard drug ketoconazole. nih.gov

Table 1: Bioactivity of Representative Chalcone Analogs
Core AcetophenoneDerivative Structure (General)Substituent (on Ring B)Observed BioactivityReference
Substituted Tetralone2-(Substituted-benzylidene)-3,4-dihydronaphthalen-1(2H)-one4-ChloroPotent antifungal activity against M. gypseum, superior to ketoconazole. nih.gov
4'-Trifluoromethoxy Acetophenone(E)-3-(aryl)-1-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one2-FuranylSignificant antibacterial (S. aureus, B. subtilis) and antifungal (C. albicans, A. niger) activity. mdpi.com
4'-Trifluoromethoxy Acetophenone(E)-3-(aryl)-1-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one1H-indol-3-ylMost potent activity of the series against both bacterial and fungal strains. mdpi.com
1-(2'-hydroxyphenyl)ethanone1-(2'-hydroxyphenyl)-3-(substituted-phenyl)-2-propenone4-(dimethylamino)Good antitubercular (MIC: 4 µg/mL) and antifungal (MIC: 16 µg/mL) activity.

Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the condensation of a ketone, such as this compound, with a thiosemicarbazide. This class of compounds is known for its potent antimicrobial properties, which are often attributed to the ability of the thiosemicarbazone moiety to chelate metal ions essential for microbial enzymes. dergipark.org.trnih.gov

A wide array of thiosemicarbazones have been synthesized and tested against pathogenic bacteria and fungi. dergipark.org.trmdpi.comnih.gov For example, a series derived from 2-pyridinecarboxaldehyde (B72084) showed potent antibacterial activity, particularly against Bacillus cereus. mdpi.com Studies consistently show that the biological activity of thiosemicarbazones can be finely tuned by the substituents on the aromatic ring originating from the ketone. For instance, N-methyl thiosemicarbazones containing imidazole (B134444) or thiophene (B33073) rings demonstrated moderate activity against S. aureus and P. aeruginosa. nih.gov The versatility of this scaffold makes it a promising candidate for developing new antimicrobial agents. dergipark.org.tr

Table 2: Bioactivity of Representative Thiosemicarbazone Analogs
Core Aldehyde/KetoneDerivative Structure (General)Key FeatureObserved BioactivityReference
2-PyridinecarboxaldehydeN-substituted phenyl thiosemicarbazoneUnsubstituted N-phenyl (L1)Most potent antibacterial activity in series, especially against B. cereus (MIC 10 mg/L). mdpi.com
Various AldehydesN-methyl thiosemicarbazoneImidazole ring (Compound 4)Moderate activity against S. aureus and P. aeruginosa (MIC 39.68 µg/mL). nih.gov
Various AldehydesN-methyl thiosemicarbazoneThiophene ring (Compound 8)Moderate activity against S. aureus and P. aeruginosa (MIC 39.68 µg/mL). nih.gov

Analysis of bioactive analogs derived from acetophenone-like structures allows for the identification of key pharmacophoric features—the essential molecular fragments and their spatial arrangement that are responsible for biological activity.

For chalcones , the primary pharmacophore is the α,β-unsaturated ketone moiety (-CO-CH=CH-). This electrophilic system can react with nucleophilic residues, such as cysteine, in microbial enzymes and proteins via Michael addition, leading to inhibition of cellular function. The bioactivity is further modulated by:

Aromatic Rings (A and B): These rings interact with receptor sites, and their electronic properties are critical. Electron-withdrawing groups (e.g., -CF3, -OCF3, -Cl, -NO2) or specific heterocyclic rings can enhance the electrophilicity of the enone system and improve binding, thereby increasing antimicrobial potency. mdpi.com

Hydroxyl and Methoxy Groups: The presence of hydroxyl or methoxy groups on the phenyl rings can influence activity through hydrogen bonding and by altering the compound's lipophilicity and pharmacokinetic properties. mdpi.com The 4-methoxy group on the parent compound's scaffold is known to increase lipophilicity, which can improve cell uptake and bioavailability. mdpi.com

For thiosemicarbazones , the key pharmacophoric feature is the N-N-C=S group. This moiety's ability to act as a bidentate or tridentate ligand allows it to chelate transition metal ions like iron, copper, or zinc. dergipark.org.tr These metals are often cofactors for essential enzymes in microbes, such as ribonucleotide reductase. Sequestration of these ions disrupts vital metabolic processes, leading to an antimicrobial effect.

The specific structural elements of this compound contribute distinct properties to its derivatives:

4-Methoxy Group: As seen in resveratrol (B1683913) derivatives, methoxy substitutions can protect against metabolic degradation and enhance membrane permeability compared to hydroxyl groups, potentially leading to improved in vivo efficacy. mdpi.com

2-Methyl Group: The position of substituents on the phenyl ring can significantly impact activity. In a study of 1-phenyl-2-(phenylamino) ethanone derivatives as MCR-1 inhibitors, the introduction of a methyl group at the R2 position (equivalent to the 2-position in the target compound) led to a significant increase in inhibitory activity compared to substitutions at other positions. nih.gov This suggests that the steric and electronic effects of the 2-methyl group can create a more favorable interaction with the biological target.

Applications of this compound in Industry and Research

The chemical compound this compound, also known by its synonym 2-acetyl-5-methoxytoluene, is a substituted aromatic ketone with the chemical formula C₁₀H₁₂O₂. chemsynthesis.comuni.lu While detailed, publicly available research on its specific applications is limited, its structural features suggest its potential utility as an intermediate and building block in various chemical syntheses. The presence of a reactive acetyl group, a methoxy group, and a methyl-substituted phenyl ring provides multiple sites for chemical modification, making it a candidate for investigation in several industrial and scientific fields. chemsynthesis.comuni.lu

This article explores the potential and documented applications of this compound in materials science and industrial chemistry, focusing on its role as a precursor in polymer chemistry, in the production of specialty chemicals, and in the development of agrochemicals.

Applications in Materials Science and Industrial Chemistry

The unique arrangement of functional groups on the 1-(4-Methoxy-2-methylphenyl)ethanone molecule lends itself to a variety of chemical transformations, positioning it as a potentially valuable component in the synthesis of more complex molecules for industrial applications.

While specific examples of polymers derived directly from this compound are not extensively documented in readily available literature, its structure is analogous to other acetophenone (B1666503) derivatives that are utilized in polymer science. For instance, acetophenones can undergo various reactions, such as aldol (B89426) condensations and reductions, to form vinyl monomers or diols that can then be polymerized. The ketone and methyl groups on the aromatic ring of this compound could be chemically modified to introduce polymerizable functionalities.

The potential for this compound to act as a monomer or a modifier in polymer chains could lead to the development of polymers with specific properties, such as thermal stability or particular optical characteristics, influenced by the methoxy (B1213986) and methyl-substituted phenyl group. Further research would be required to fully explore and realize its potential in this area.

The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their composition. These can include pharmaceuticals, agrochemicals, and materials for the electronics and fragrance industries. This compound serves as an intermediate in the synthesis of various organic compounds. chemicalbull.com Its aromatic nature and functional groups make it a plausible starting material or intermediate for the creation of more complex specialty chemicals. chemicalbull.com

For example, the ketone functionality can be a key reaction site for building larger molecular architectures. The methoxy and methyl groups can influence the solubility and electronic properties of any derivative compounds, which is a critical consideration in the design of specialty chemicals. Commercial suppliers list this compound as a product for research and development, indicating its use in the synthesis of new chemical entities. fishersci.com

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₂ chemsynthesis.comuni.lu
Molecular Weight164.204 g/mol chemsynthesis.com
CAS Number24826-74-2 chemsynthesis.com
InChIKeyZUQDIVXHYQNBKJ-UHFFFAOYSA-N chemsynthesis.comuni.lu

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis and screening of novel organic molecules. While direct evidence of this compound being a key component in a commercial agrochemical is scarce in public-domain literature, its structural motifs are found in agrochemically active molecules. The substituted phenyl ring is a common feature in many pesticides.

Future Directions and Advanced Research Considerations

Development of Novel Synthetic Methodologies

The primary route to synthesizing 1-(4-methoxy-2-methylphenyl)ethanone and related aryl ketones is the Friedel-Crafts acylation. While effective, traditional methods often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride, which can lead to significant waste and corrosive byproducts. researchgate.net Future research is focused on developing more efficient, selective, and environmentally benign synthetic strategies.

Innovations in this area are centered on advanced catalytic systems. Heterogeneous catalysts such as zeolites, clays, metal oxides, and metal-organic frameworks (MOFs) are promising alternatives. researchgate.netnumberanalytics.com These solid acid catalysts offer advantages like high surface area, potential for regioselectivity, and, crucially, ease of separation and recyclability, which enhances the sustainability of the process. researchgate.netnumberanalytics.com For instance, cerium-modified nanocrystalline ZSM-5 has been investigated for the Friedel-Crafts acylation of toluene, demonstrating the potential of modified zeolites. researchgate.net

Furthermore, the development of novel homogeneous catalysts, including rare earth triflates and their use in combination with ionic liquids, represents another frontier. researchgate.netroutledge.com These systems can operate under milder conditions and offer different selectivity profiles compared to traditional catalysts. researchgate.net Research into metal- and halogen-free methodologies, such as using methanesulfonic anhydride (B1165640) as a promoter, also presents a greener alternative that minimizes hazardous waste streams. acs.orgorganic-chemistry.org The exploration of biocatalytic and bio-hybrid systems, which combine chemical catalysts with biological scaffolds like proteins or DNA, could lead to highly selective and efficient syntheses under mild, aqueous conditions. nih.gov

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation
Catalyst TypeExamplesKey AdvantagesResearch Focus
Traditional Lewis AcidsAlCl₃, BF₃, TiCl₄Well-established, high reactivityReducing catalyst loading, managing waste
Heterogeneous CatalystsZeolites (Hβ, HY), Clays (Montmorillonite K10), MOFsRecyclable, reduced waste, high selectivity numberanalytics.comImproving activity and stability, tailoring pore size
Homogeneous CatalystsRare earth triflates, Ionic liquidsHigh activity, mild reaction conditions researchgate.netnumberanalytics.comCatalyst recovery, use in aqueous media
Green PromotersMethanesulfonic anhydrideMetal- and halogen-free, minimal benign waste acs.orgorganic-chemistry.orgBroadening substrate scope, process optimization
BiocatalystsEngineered enzymes, DNA catalystsHigh selectivity, mild conditions, environmentally friendly nih.govCreating artificial enzymes, expanding reaction types

Advanced Computational Drug Design and Discovery

In silico methods are becoming indispensable tools in modern drug discovery, offering a rapid and cost-effective way to screen vast chemical libraries and design novel therapeutic agents. japsonline.comijsdr.org For a scaffold like this compound, computational approaches can accelerate the identification of derivatives with enhanced biological activity.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor or enzyme. ijsdr.org For derivatives of this compound, docking studies can identify potential biological targets by simulating interactions with the binding sites of various proteins, such as kinases or nuclear receptors. nih.govnih.gov This helps in prioritizing which derivatives to synthesize and test experimentally.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.gov By analyzing a set of known active and inactive acetophenone (B1666503) analogs, a QSAR model could predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) necessary for biological activity. ijsdr.orgnih.gov A pharmacophore model derived from active acetophenone compounds can be used to search databases for other molecules that fit the model, potentially uncovering new chemical scaffolds with similar therapeutic potential.

These computational tools not only predict biological activity but also help in evaluating pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). japsonline.comijsdr.org Early prediction of properties like solubility and potential for metabolism can help avoid costly failures in later stages of drug development. nih.gov

Exploration of New Biological Targets and Disease Models

Substituted acetophenones are known to be versatile precursors for compounds with a wide array of biological activities. nih.govresearchgate.net While some applications for acetophenone derivatives are established, such as in the synthesis of anti-inflammatory and antifungal agents, the full therapeutic potential of the this compound scaffold remains largely unexplored. nih.gov

Future research will likely involve screening this compound and its rationally designed derivatives against a broader spectrum of biological targets. High-throughput screening campaigns can efficiently test these molecules against large panels of enzymes and receptors associated with various diseases. For example, derivatives have been investigated as building blocks for estrogen receptor antagonists, suggesting potential applications in proliferative diseases like breast cancer.

The development of novel disease models will also be crucial. Beyond standard cell-based assays, testing in more complex systems such as 3D organoids, animal models of disease, and patient-derived xenografts can provide more clinically relevant data. For instance, the anti-inflammatory properties of related hydroxy acetophenones have been evaluated in animal models of osteoarthritis. nih.gov Similar investigations could reveal applications for this compound derivatives in chronic inflammatory conditions, neurodegenerative diseases, or metabolic disorders. The use of this scaffold in the synthesis of complex heterocyclic compounds also opens avenues for discovering molecules with novel mechanisms of action. researchgate.netrasayanjournal.co.in

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals and pharmaceuticals, aiming to reduce environmental impact and improve efficiency. nih.gov For the synthesis of this compound, future research will continue to integrate these principles.

Key green chemistry strategies include:

Use of Greener Solvents: Traditional Friedel-Crafts reactions often use volatile and hazardous organic solvents. rsc.org Research is focused on replacing these with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents like 4-methyltetrahydropyran. preprints.org Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also gaining attention as they can act as both the solvent and the catalyst, are often biodegradable, and can be recycled. rsc.org

Alternative Energy Sources: Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in Friedel-Crafts acylations, often leading to cleaner reactions with fewer side products. rsc.orgmdpi.com The synergistic effect of using microwaves with green solvents or catalysts is an active area of research. mdpi.com

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, thus minimizing waste. organic-chemistry.org This includes the use of alternative acylating agents like carboxylic acids or anhydrides instead of acyl halides, which generate less corrosive byproducts. numberanalytics.comacs.org

Catalyst Recyclability: A major focus of green chemistry is the ability to recover and reuse catalysts. numberanalytics.com Heterogeneous catalysts like zeolites and solid-supported catalysts are particularly advantageous in this regard, as they can be easily filtered off from the reaction mixture and reused multiple times without a significant loss of activity. researchgate.netnumberanalytics.comrsc.org

Table 2: Green Chemistry Approaches in the Synthesis of Aryl Ketones
Green Chemistry PrincipleApplication in SynthesisExamples & Research Directions
Waste PreventionUse of recyclable catalysts and stoichiometric reagentsEmploying solid acid catalysts like zeolites; methanesulfonic anhydride as a promoter to avoid metal waste. numberanalytics.comacs.org
Atom EconomyChoosing reactions that maximize atom incorporationUsing acid anhydrides or carboxylic acids as acylating agents instead of acyl halides. numberanalytics.com
Less Hazardous Chemical SynthesesAvoiding toxic reagents and solventsDeveloping metal- and halogen-free acylation methods. organic-chemistry.org
Safer Solvents and AuxiliariesReplacing volatile organic compounds (VOCs)Use of deep eutectic solvents (DES), ionic liquids, or solvent-free conditions. rsc.org
Design for Energy EfficiencyUsing alternative energy sources to reduce reaction time/temperatureMicrowave-assisted synthesis. rsc.orgmdpi.com
Use of Renewable FeedstocksSourcing starting materials from renewable sourcesUtilizing biomass-derived solvents and reagents. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Methoxy-2-methylphenyl)ethanone, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where methoxy-methylbenzene reacts with acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Solvent choice (e.g., dichloromethane) and temperature (0–25°C) are critical to control regioselectivity and minimize side reactions like demethylation . Biocatalytic reduction of precursor ketones using plant cells (e.g., Daucus carota) has also been explored for enantioselective synthesis, achieving >90% enantiomeric excess under aqueous conditions .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹). Spectral contamination from solvents (e.g., CCl₄ at 1550 cm⁻¹) must be subtracted .
  • NMR : ¹H NMR shows a singlet for the acetyl group (δ 2.5–2.6 ppm), aromatic protons (δ 6.8–7.2 ppm), and methoxy protons (δ 3.8 ppm). ¹³C NMR confirms the carbonyl carbon at ~205 ppm .
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 178.23 (C₁₁H₁₄O₂) with fragmentation patterns indicating loss of methoxy (–OCH₃) or methyl groups .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer : The compound is lipophilic, with low water solubility but high solubility in organic solvents (e.g., ethanol, DMSO). Stability tests under acidic/basic conditions (pH 2–12) and thermal stress (25–100°C) reveal degradation via demethylation or ketone reduction. Storage in inert atmospheres at –20°C is recommended for long-term stability .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and pharmacokinetics of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The Colle-Salvetti correlation-energy formula optimizes electron density models for accurate energy calculations .
  • Molecular Docking : Tools like AutoDock Vina assess binding affinity to target proteins (e.g., antimicrobial enzymes). A study on a structural analog showed binding energies ≤–7.5 kcal/mol to E. coli DNA gyrase .
  • ADMET Prediction : SwissADME evaluates Lipinski’s Rule compliance (e.g., molecular weight <500 Da, logP <5). This compound has zero violations, suggesting oral bioavailability .

Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

  • Methodological Answer :

  • Impurity Profiling : HPLC-MS identifies byproducts like 1-(2-hydroxy-4-methoxyphenyl)ethanone (≤2% in commercial batches). Gradient elution (C18 column, acetonitrile/water) optimizes separation .
  • Mechanistic Studies : Isotopic labeling (e.g., ¹³C-acetyl groups) traces reaction pathways. For example, unexpected demethylation under acidic conditions is attributed to protonation of the methoxy group .

Q. How do structural modifications enhance the compound’s biological activity while minimizing toxicity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., –Cl) at the 2-position increases antimicrobial potency (MIC reduced from 128 µg/mL to 32 µg/mL). Conversely, hydroxylation improves solubility but reduces metabolic stability .
  • Toxicophore Masking : Prodrug strategies (e.g., acetylating the phenolic –OH) reduce hepatotoxicity while maintaining efficacy in in vivo models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.